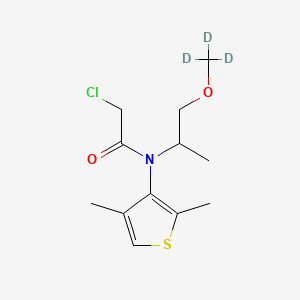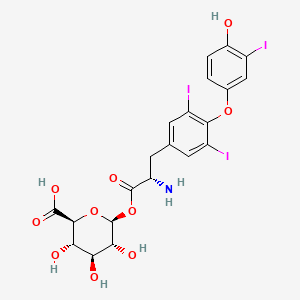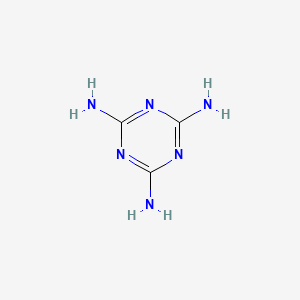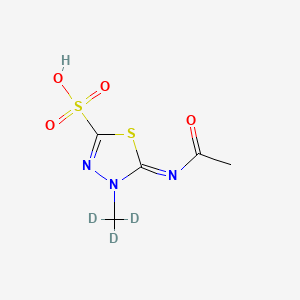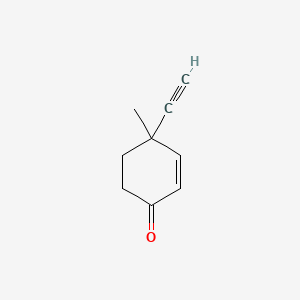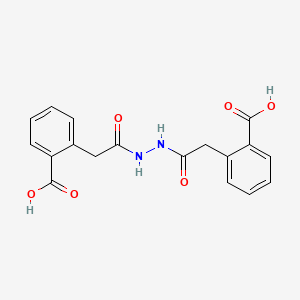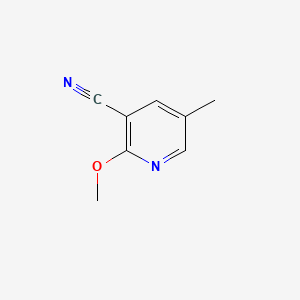
Nor Lidocaine-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nor Lidocaine-d5 Hydrochloride is a deuterium-labeled version of Nor Lidocaine Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Nor Lidocaine enhances its utility in various analytical and pharmacokinetic studies .
Métodos De Preparación
The synthesis of Nor Lidocaine-d5 Hydrochloride involves the deuteration of Nor Lidocaine Hydrochloride. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with Nor Lidocaine, which is then subjected to deuteration.
Deuteration Process: Deuterium is introduced into the molecule through a series of chemical reactions, often involving deuterated reagents and catalysts.
Hydrochloride Formation: The final step involves converting the deuterated Nor Lidocaine into its hydrochloride salt form.
Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds. These methods typically involve large-scale deuteration processes followed by purification and crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Nor Lidocaine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Nor Lidocaine-d5 Hydrochloride has a wide range of applications in scientific research:
Pharmacokinetic Studies: It is used as a tracer in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: The compound is employed in metabolic profiling to study the metabolic pathways and identify metabolites.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantitation of analytes.
Biomedical Research: In biomedical research, it is used to investigate the mechanisms of action of drugs and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of Nor Lidocaine-d5 Hydrochloride is similar to that of Nor Lidocaine. It acts as a local anesthetic by blocking sodium channels in nerve cells, thereby inhibiting the initiation and conduction of nerve impulses. This results in a temporary loss of sensation in the targeted area. The deuterium labeling does not significantly alter the pharmacological activity of the compound but enhances its stability and allows for precise tracking in research studies .
Comparación Con Compuestos Similares
Nor Lidocaine-d5 Hydrochloride can be compared with other deuterium-labeled local anesthetics, such as:
Lidocaine-d5 Hydrochloride: Similar to this compound but with a different substitution pattern.
Bupivacaine-d5 Hydrochloride: Another deuterium-labeled local anesthetic with a longer duration of action.
Ropivacaine-d5 Hydrochloride: A deuterium-labeled compound with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies .
Propiedades
Número CAS |
1329497-00-8 |
|---|---|
Fórmula molecular |
C12H19ClN2O |
Peso molecular |
247.778 |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i1D3,4D2; |
Clave InChI |
KPXFVVHMUVBVGI-UHBAQTEVSA-N |
SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C.Cl |
Sinónimos |
N-(2,6-Dimethylphenyl)-2-(ethylamino-d5)acetamide Hydrochloride; 2-(Ethylamino-d5)-2’,6’-acetoxylidide Hydrochloride; 2-(Ethylamino-d5)-2’,6’-_x000B_acetoxylidide Hydrochloride; L 86-d5; MEGX-d5; Monoethylglycylxylidide-d5 Hydrochloride; N-(N-Ethyl-d5)glyc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


